molecular formula C3H6NNaO2 B7822924 sodium;3-aminopropanoate

sodium;3-aminopropanoate

Cat. No.: B7822924
M. Wt: 111.08 g/mol
InChI Key: QKJPFZCCZMBRFB-UHFFFAOYSA-M
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Description

. This compound is a derivative of cinnamic acid, where the cinnamoyl group is substituted with three methyl groups at the 2, 4, and 6 positions. It is commonly used in organic synthesis and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trimethyl-cinnamoyl chloride can be synthesized through the reaction of 2,4,6-trimethyl-cinnamic acid with thionyl chloride. The reaction typically involves refluxing the cinnamic acid derivative with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows:

2,4,6-trimethyl-cinnamic acid+thionyl chloride2,4,6-trimethyl-cinnamoyl chloride+sulfur dioxide+hydrogen chloride\text{2,4,6-trimethyl-cinnamic acid} + \text{thionyl chloride} \rightarrow \text{2,4,6-trimethyl-cinnamoyl chloride} + \text{sulfur dioxide} + \text{hydrogen chloride} 2,4,6-trimethyl-cinnamic acid+thionyl chloride→2,4,6-trimethyl-cinnamoyl chloride+sulfur dioxide+hydrogen chloride

The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of 2,4,6-trimethyl-cinnamoyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-cinnamoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,4,6-trimethyl-cinnamic acid and hydrogen chloride.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.

    Reduction: Lithium aluminum hydride or other strong reducing agents are employed.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2,4,6-trimethyl-cinnamic acid: Formed from hydrolysis.

    2,4,6-trimethyl-cinnamyl alcohol: Formed from reduction.

Scientific Research Applications

2,4,6-trimethyl-cinnamoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-cinnamoyl chloride primarily involves its reactivity as an acid chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

2,4,6-trimethyl-cinnamoyl chloride can be compared with other cinnamoyl chloride derivatives:

    Cinnamoyl Chloride: Lacks the methyl substitutions, making it less sterically hindered and more reactive.

    2,4-dimethyl-cinnamoyl chloride: Has two methyl groups, making it slightly less reactive than 2,4,6-trimethyl-cinnamoyl chloride.

    3,5-dimethyl-cinnamoyl chloride: Substituted at different positions, leading to different reactivity and steric effects.

The uniqueness of 2,4,6-trimethyl-cinnamoyl chloride lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

sodium;3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.Na/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJPFZCCZMBRFB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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